Product packaging for AZT Nicotinate(Cat. No.:CAS No. 116333-43-8)

AZT Nicotinate

Cat. No.: B12803681
CAS No.: 116333-43-8
M. Wt: 372.34 g/mol
InChI Key: KMIYVSVERCALME-YNEHKIRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AZT Nicotinate is a synthetic chemical conjugate designed for research applications, combining the established antiviral profile of Zidovudine (AZT) with a nicotinate moiety. Zidovudine is a nucleoside analog reverse-transcriptase inhibitor (NRTI) that acts as a chain terminator during viral DNA synthesis, effectively inhibiting the replication of HIV . The integration of a nicotinate component is intended to modify the compound's physicochemical properties, potentially influencing its absorption, distribution, and brain-targeting efficacy, as seen in related chemical delivery systems . This combination makes this compound a valuable tool for investigating novel approaches to overcome biological barriers and for studying the synergistic effects of compound hybrids in virology and pharmacology. Research into similar nicotinate-containing compounds has shown promise in enhancing delivery to specific tissues and acting as noncompetitive inhibitors of reverse transcriptase, sometimes demonstrating synergistic effects when combined with AZT against both wild-type and AZT-resistant HIV strains . This product is intended solely for laboratory research to further understand these mechanisms and applications. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N6O5 B12803681 AZT Nicotinate CAS No. 116333-43-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116333-43-8

Molecular Formula

C16H16N6O5

Molecular Weight

372.34 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl pyridine-3-carboxylate

InChI

InChI=1S/C16H16N6O5/c1-9-7-22(16(25)19-14(9)23)13-5-11(20-21-17)12(27-13)8-26-15(24)10-3-2-4-18-6-10/h2-4,6-7,11-13H,5,8H2,1H3,(H,19,23,25)/t11-,12+,13+/m0/s1

InChI Key

KMIYVSVERCALME-YNEHKIRRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CN=CC=C3)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN=CC=C3)N=[N+]=[N-]

Origin of Product

United States

Chemical Synthesis and Prodrug Design Principles

Synthetic Methodologies for AZT Nicotinate (B505614)

The synthesis of AZT Nicotinate, or 3'-azido-3'-deoxy-5'-O-nicotinoylthymidine, is achieved by forming an ester bond between the 5'-hydroxyl group of the Zidovudine (B1683550) molecule and the carboxyl group of nicotinic acid.

A prevalent and effective method for the synthesis of this compound is the Steglich esterification. This reaction is well-suited for coupling a carboxylic acid with an alcohol under mild conditions. The process involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and an acylation catalyst, typically 4-(dimethylamino)pyridine (DMAP).

In this reaction, DCC activates the carboxylic acid group of nicotinic acid to form a highly reactive O-acylisourea intermediate. The nucleophilic 5'-hydroxyl group of Zidovudine then attacks this intermediate. The catalyst, DMAP, facilitates this step by forming a more reactive acylpyridinium species, which is then readily attacked by the alcohol. This process results in the formation of the desired ester, this compound, and a dicyclohexylurea (DCU) byproduct, which is insoluble in most common organic solvents and can be easily removed by filtration. The reaction is typically carried out in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Table 1: Key Reagents in the Synthesis of this compound
ReagentChemical NameRole in Synthesis
Zidovudine (AZT)3'-azido-3'-deoxythymidineParent drug, provides the 5'-hydroxyl group for esterification.
Nicotinic AcidPyridine-3-carboxylic acidPromoieity, provides the carboxyl group for esterification.
DCCN,N'-dicyclohexylcarbodiimideCoupling agent, activates the carboxylic acid.
DMAP4-(dimethylamino)pyridineAcylation catalyst, accelerates the esterification reaction.

Following synthesis, the confirmation of the this compound structure is imperative. A combination of spectroscopic techniques is employed for its complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are crucial for confirming the formation of the ester linkage. In the ¹H NMR spectrum of this compound, a downfield shift of the protons on the 5'-carbon of the deoxyribose ring of AZT is expected compared to the parent drug, indicating successful esterification. The appearance of signals corresponding to the protons of the nicotinoyl group further confirms the structure.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact molecular formula, confirming the successful conjugation of Zidovudine and nicotinic acid. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further elucidate the structure by showing the loss of the nicotinate moiety or other characteristic fragments of the AZT molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the presence of key functional groups. The formation of this compound is confirmed by the appearance of a characteristic ester carbonyl (C=O) stretching band, typically around 1720 cm⁻¹, and the disappearance of the broad O-H stretching band of the 5'-hydroxyl group of AZT.

Table 2: Expected Analytical Data for this compound
TechniqueExpected ObservationStructural Inference
¹H NMR Downfield shift of H-5' protons of AZT; Appearance of aromatic signals for the nicotinoyl group.Confirmation of 5'-O-esterification and presence of the nicotinate moiety.
¹³C NMR Downfield shift of C-5' of AZT; Appearance of signals for nicotinoyl carbons, including the ester carbonyl.Confirmation of ester bond formation and incorporation of the nicotinate structure.
Mass Spec (ESI-MS) Detection of the protonated molecular ion [M+H]⁺ corresponding to the calculated mass of this compound.Confirmation of the correct molecular weight of the prodrug.
IR Spectroscopy Appearance of a strong ester C=O stretch (~1720 cm⁻¹); Disappearance of the broad alcohol O-H stretch.Evidence of ester functional group formation.

Prodrug Design Principles Applied to this compound

The design of this compound as a prodrug is based on established principles intended to improve the therapeutic profile of Zidovudine.

Zidovudine, being a relatively polar molecule, can have its passive diffusion across the lipophilic cell membrane limited. A key strategy to enhance intracellular delivery is to increase the lipophilicity of the drug. scirp.org Esterification of the 5'-hydroxyl group of Zidovudine with nicotinic acid masks a polar hydroxyl group and introduces a more lipophilic aromatic ring. mdpi.com This increase in lipophilicity is designed to facilitate more efficient passive transport of the prodrug across the cell membrane into the target cells, such as HIV-infected lymphocytes. scirp.org Once inside the cell, the prodrug can then be metabolized to release the active Zidovudine.

An effective prodrug must remain stable in the systemic circulation to reach the target site but should be efficiently cleaved to release the active drug intracellularly. The ester linkage in this compound is designed to be susceptible to hydrolysis by intracellular esterases, which are ubiquitous enzymes within cells. acs.orgacs.org This enzymatic cleavage regenerates the 5'-hydroxyl group of Zidovudine, releasing the active drug at the site of action. The rate of this hydrolysis is a critical factor; the nicotinate ester is designed to be stable enough to avoid premature cleavage in the plasma but labile enough to be efficiently hydrolyzed within the target cells. Studies on other nicotinate ester prodrugs have shown that they are effectively hydrolyzed in tissue homogenates, which are rich in esterases. tandfonline.com This targeted release mechanism can potentially increase the intracellular concentration of active Zidovudine and maintain it for a longer duration, thereby enhancing its antiretroviral activity. nih.gov

Molecular and Cellular Mechanisms

Intracellular Activation and Metabolism of AZT Nicotinate (B505614)

As a prodrug, AZT Nicotinate must first undergo biotransformation to release Zidovudine (B1683550), which can then enter the metabolic pathway to become an active inhibitor of viral replication.

Enzymatic Hydrolysis of the Nicotinate Moiety

The initial and obligatory step in the activation of this compound is the cleavage of the ester bond linking the nicotinate group to the Zidovudine molecule. This reaction is a hydrolysis process, catalyzed by ubiquitous endogenous enzymes. Ester prodrugs are specifically designed to be recognized and cleaved by cellular esterases. mdpi.comscirp.org

This enzymatic hydrolysis is typically rapid and occurs in various tissues and blood, catalyzed by plasma and tissue esterases, which are responsible for the biotransformation of numerous ester-containing molecules. tandfonline.comnih.gov The hydrolysis releases free Zidovudine and nicotinic acid, a naturally occurring B vitamin, as separate entities. Once liberated, Zidovudine becomes available for the subsequent and crucial phosphorylation steps. nih.gov

Phosphorylation Pathways of Zidovudine (AZT)

Following its release from the nicotinate prodrug, Zidovudine, a synthetic nucleoside analogue of thymidine (B127349), must be phosphorylated intracellularly to its active 5'-triphosphate form. droracle.aipatsnap.com This bioactivation is a sequential process carried out by host cellular enzymes in both infected and uninfected cells. amazonaws.com

Role of Cellular Kinases in Zidovudine Phosphorylation

The conversion of Zidovudine to its active triphosphate form is a three-step enzymatic process, with each step being catalyzed by a specific cellular kinase. nih.gov The key enzymes involved in this phosphorylation cascade are:

Thymidine Kinase (TK): Primarily Thymidine Kinase 1 (TK1), which catalyzes the first phosphorylation step. asm.org

Thymidylate Kinase (TMPK): Responsible for the second phosphorylation.

Nucleoside Diphosphate Kinase (NDPK): Catalyzes the final step to form the active triphosphate metabolite. nih.govresearchgate.net

EnzymeStepSubstrateProductSignificance
Thymidine Kinase (TK1) 1Zidovudine (AZT)Zidovudine Monophosphate (AZT-MP)Initiates the activation cascade. asm.org
Thymidylate Kinase (TMPK) 2Zidovudine Monophosphate (AZT-MP)Zidovudine Diphosphate (AZT-DP)Considered the rate-limiting step in the pathway. nih.govnih.gov
Nucleoside Diphosphate Kinase (NDPK) 3Zidovudine Diphosphate (AZT-DP)Zidovudine Triphosphate (AZT-TP)Forms the pharmacologically active compound. nih.gov
Formation of Zidovudine Triphosphate (AZT-TP)

A study on the intracellular pharmacokinetics of Zidovudine and its metabolites in healthy subjects provided key insights into the timeline of this process. nih.gov

CompoundTime to Peak Concentration (Tmax) (hours)Elimination Half-life (t1/2) (hours)
Zidovudine (in plasma)0.5832.022
Zidovudine (intracellular)1.0832.493
AZT-MP1.50013.428
AZT-DP1.4178.285
AZT-TP1.5834.240
Data from a pharmacokinetic study in healthy male subjects after a single oral dose. nih.govnih.gov

Molecular Mechanism of Action of Zidovudine Triphosphate

The antiretroviral activity of the parent compound, Zidovudine, is exerted exclusively by its active metabolite, Zidovudine Triphosphate (AZT-TP). droracle.ai The mechanism of action involves the targeted inhibition of the viral enzyme reverse transcriptase (RT), which is essential for the replication of retroviruses like HIV. ontosight.aiontosight.ai

AZT-TP functions through a dual mechanism:

Competitive Inhibition: As a structural analogue of the natural substrate deoxythymidine triphosphate (dTTP), AZT-TP competes for the substrate-binding site of the reverse transcriptase enzyme. patsnap.comontosight.ai This competition reduces the rate at which the enzyme can incorporate natural nucleotides, thereby slowing down the synthesis of viral DNA.

DNA Chain Termination: More critically, reverse transcriptase can incorporate AZT-TP into the growing viral DNA strand. patsnap.comdrugbank.com However, the Zidovudine molecule has an azido (B1232118) (-N₃) group at the 3' position of its deoxyribose ring, in place of the hydroxyl (-OH) group found in natural nucleotides. nih.gov This 3'-azido group prevents the formation of the 5' to 3' phosphodiester bond necessary to add the next nucleotide, effectively halting the elongation of the DNA chain. patsnap.comdrugbank.com This premature chain termination is the ultimate mechanism that prevents the virus from successfully completing its replication cycle. droracle.ainih.gov

Zidovudine exhibits a significantly higher affinity for HIV reverse transcriptase compared to human DNA polymerases, which accounts for its selective antiviral activity. patsnap.com

Inhibition of Viral Reverse Transcriptase via DNA Chain Termination

The primary mechanism of action for the AZT component of this compound is the inhibition of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. nih.govnih.gov Once inside a host cell, AZT is phosphorylated by cellular kinases to its active triphosphate form, AZT triphosphate (AZT-TP). researchgate.net

This activated form of AZT then acts as a competitive substrate for the viral reverse transcriptase, mimicking the natural deoxynucleoside triphosphate, thymidine triphosphate (dTTP). researchgate.net During the process of reverse transcription, where the viral RNA is converted into DNA, the reverse transcriptase can incorporate AZT-TP into the growing DNA strand. nih.gov

A critical feature of the AZT molecule is the replacement of the 3'-hydroxyl group on the deoxyribose sugar with an azido group. nih.gov The 3'-hydroxyl group is essential for the formation of the phosphodiester bond that links successive nucleotides in a DNA chain. nih.gov Consequently, once AZT monophosphate is incorporated, no further nucleotides can be added, leading to the termination of DNA chain elongation. nih.govnih.gov This premature termination of the viral DNA synthesis effectively halts viral replication. nih.gov

Competition with Natural Deoxynucleoside Triphosphates (dNTPs)

The efficacy of the AZT moiety as a chain terminator is fundamentally linked to its ability to compete with the natural cellular pool of deoxynucleoside triphosphates (dNTPs), specifically thymidine triphosphate (dTTP). The intracellular concentration of dNTPs can influence the antiviral activity of AZT. nih.gov

AZT, in its triphosphate form, and dTTP vie for the active site of the viral reverse transcriptase. researchgate.net A higher concentration of AZT-TP relative to dTTP increases the probability of its incorporation and subsequent chain termination. Conversely, high intracellular levels of dTTP can outcompete AZT-TP, reducing its incorporation and diminishing its antiviral effect. nih.gov

Research has shown that AZT can competitively inhibit the phosphorylation of thymidine, which could lead to a decrease in the intracellular pool of dTTP. nih.gov This reduction in the competing natural substrate could, in turn, enhance the relative inhibitory effect of AZT-TP. nih.gov

Interaction with Cellular DNA Polymerases

While the primary target of the AZT moiety is viral reverse transcriptase, it can also interact with cellular DNA polymerases, though with significantly lower affinity. nih.gov This off-target interaction is a key factor in the compound's potential for cellular toxicity.

Studies have investigated the interaction of AZT-TP with various human DNA polymerases, including polymerase α, β, and γ. DNA polymerase γ, located in the mitochondria, is responsible for the replication of mitochondrial DNA (mtDNA). nih.gov Research indicates that polymerase γ is more sensitive to inhibition by AZT-TP compared to the nuclear DNA polymerases α and β. nih.gov

The incorporation of AZT into mitochondrial DNA can lead to chain termination, potentially resulting in mtDNA depletion and mitochondrial dysfunction. nih.govfrontiersin.org This has been suggested as a mechanism for some of the adverse effects observed with long-term AZT therapy. nih.gov However, the selectivity of AZT for HIV reverse transcriptase over human DNA polymerases is a critical aspect of its therapeutic window. wikipedia.org The affinity of AZT-TP for reverse transcriptase is substantially higher than for cellular DNA polymerases, allowing for a therapeutic effect at concentrations that have a lesser impact on host cell DNA replication. wikipedia.org

Table 1: Interaction of AZT Triphosphate (AZT-TP) with Viral and Cellular Polymerases

Enzyme Organism/Location Role Interaction with AZT-TP Consequence of Interaction
Reverse Transcriptase HIV Viral RNA to DNA conversion High-affinity substrate and competitive inhibitor DNA chain termination, inhibition of viral replication
DNA Polymerase γ Human Mitochondria Mitochondrial DNA replication Inhibitor and substrate Potential for mitochondrial DNA depletion and toxicity
DNA Polymerase α Human Nucleus Nuclear DNA replication (lagging strand) Weak inhibitor Minimal effect at therapeutic concentrations
DNA Polymerase β Human Nucleus DNA repair Weak inhibitor Minimal effect at therapeutic concentrations

Role of Nicotinate Moiety in Cellular Pathways

The nicotinate (nicotinic acid) portion of the this compound molecule is a form of vitamin B3 and a precursor in the biosynthesis of Nicotinamide Adenine (B156593) Dinucleotide (NAD). nih.gov

Influence on Nicotinamide Adenine Dinucleotide (NAD) Metabolism

Nicotinate is a key substrate in the Preiss-Handler pathway, one of the major salvage pathways for NAD synthesis. nih.govnih.gov In this pathway, nicotinate is converted to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinate phosphoribosyltransferase (NAPRT). nih.gov NaMN is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD), which is subsequently amidated to produce NAD. nih.gov

NAD is a critical coenzyme in numerous cellular processes, including:

Redox Reactions: NAD and its reduced form, NADH, are central to cellular respiration and energy metabolism. nih.gov

DNA Repair: NAD is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes involved in DNA repair. frontiersin.org

Cell Signaling: NAD is a precursor for second messengers like cyclic ADP-ribose. frontiersin.org

By providing a source of nicotinate, this compound has the potential to contribute to the cellular NAD pool through the Preiss-Handler pathway. An adequate supply of NAD is essential for maintaining cellular homeostasis and energy production.

Table 2: Key Molecules in the Preiss-Handler Pathway of NAD Synthesis

Molecule Abbreviation Role in Pathway
Nicotinate NA Precursor molecule
Nicotinate Phosphoribosyltransferase NAPRT Enzyme converting NA to NaMN
Nicotinic Acid Mononucleotide NaMN Intermediate metabolite
Nicotinic Acid Adenine Dinucleotide NaAD Intermediate metabolite
Nicotinamide Adenine Dinucleotide NAD Final product, essential coenzyme

Potential Interaction with Nicotinic Acid Receptors

Nicotinic acid is known to interact with specific G protein-coupled receptors, primarily the nicotinic acid receptor 1 (NIACR1), also known as GPR109A. This receptor is expressed in adipocytes and immune cells such as macrophages.

Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in the release of free fatty acids into the bloodstream. In immune cells, GPR109A activation has been linked to anti-inflammatory effects.

The nicotinate moiety of this compound could potentially act as a ligand for these receptors. However, the affinity and efficacy of the conjugated form of nicotinate for these receptors have not been extensively studied. The ester linkage to the AZT molecule may alter its ability to bind to and activate nicotinic acid receptors compared to free nicotinic acid.

Antiviral Activity Studies

In Vitro Antiviral Efficacy against Retroviruses (e.g., HIV-1)

The in vitro antiviral efficacy of AZT and its derivatives has been a subject of extensive research since the approval of zidovudine (B1683550) as the first treatment for HIV/AIDS in 1987. wikipedia.org Studies have consistently demonstrated AZT's potent inhibitory effects on HIV-1 replication in various cell culture systems. nih.govnih.gov

Inhibition of Viral Replication Kinetics in Cell Culture Models

Zidovudine functions by selectively inhibiting the reverse transcriptase of HIV, an enzyme crucial for the virus to create a DNA copy of its RNA genome. drugbank.com This process, known as reverse transcription, is essential for the integration of the viral genetic material into the host cell's DNA. drugbank.com The active form of the drug, zidovudine triphosphate, competes with the natural thymidine (B127349) triphosphate for incorporation into the nascent viral DNA chain. nih.gov Once incorporated, the azido (B1232118) group on zidovudine prevents the formation of the necessary phosphodiester bond with the next nucleotide, leading to the termination of DNA chain elongation. nih.govnih.gov

While specific kinetic studies on AZT Nicotinate (B505614) are not extensively detailed in publicly available research, the foundational mechanism of its parent compound, AZT, is well-established. For instance, studies on HIV-1 isolates in peripheral blood lymphocytes have determined the 50% inhibitory concentration (IC50) of AZT to be in the micromolar range, demonstrating its potent effect on viral replication. nih.govnih.gov It is hypothesized that as a prodrug, AZT Nicotinate would be metabolized within the cell to release the active AZT monophosphate, which is then further phosphorylated to the active triphosphate form. nih.gov

Comparative Analysis with Parent Zidovudine

The rationale behind synthesizing derivatives like this compound often involves efforts to enhance the pharmacological properties of the parent drug, such as improving its uptake into infected cells or increasing its plasma half-life. nih.gov A study on a series of zidovudine prodrugs, including an ester with a nicotinic acid derivative (1,4-dihydro-1-methyl-3-nicotinic acid), provides insight into the comparative efficacy. nih.gov

In this study, the anti-HIV-1 activity of various AZT esters was evaluated in peripheral blood lymphocytes. nih.gov The results indicated that these prodrugs exhibited anti-HIV-1 activity that was comparable to, and in some cases slightly better than, the parent AZT. nih.gov The prodrugs were also generally found to be less cytotoxic than AZT, with the exception of a retinoic acid ester. nih.gov The 1,4-dihydro-1-methyl-3-[(pyridylcarbonyl)oxy] ester, a nicotinic acid derivative, was identified as the most active agent in this series, possessing a higher therapeutic index than AZT. nih.gov

CompoundIC50 (µM)
Zidovudine (AZT)0.12
This compound Analog (Ester 5)0.05
Other AZT Esters0.05 - 0.2

Data sourced from a study on zidovudine prodrugs in peripheral blood lymphocytes. nih.gov

Broad-Spectrum Antiviral Potential of this compound Derivatives

The exploration of established antiviral agents for activity against other viral pathogens is a critical area of research. While zidovudine was developed for HIV, a retrovirus, its mechanism of action holds potential for broader applications. nih.gov

Evaluation against RNA Viruses (e.g., SARS-CoV-2 RNA-dependent RNA Polymerase)

Recent studies have investigated the potential of AZT to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov In silico and in vitro kinetic analyses have suggested that AZT can act as an inhibitor of the SARS-CoV-2 RdRp. nih.gov It is believed that the antiretroviral drug binds to the catalytic site of the RdRp, thereby impairing the function of the transcriptase-replicase complex that is essential for the creation of new viral RNA strands. nih.gov

This finding suggests that derivatives of AZT, such as this compound, could also possess inhibitory activity against SARS-CoV-2. nih.gov The core structure responsible for the inhibition of the viral polymerase is retained in these derivatives. Further research into chalcogeno-zidovudine derivatives has indicated that they can be more potent than AZT in inhibiting SARS-CoV-2 replication in cell-based assays. nih.gov

Mechanistic Insights into Non-Retroviral Antiviral Effects

The mechanism of action of AZT against non-retroviral RNA viruses like SARS-CoV-2 is analogous to its effect on HIV's reverse transcriptase. nih.gov The viral RNA-dependent RNA polymerase is a key enzyme for the replication and transcription of the viral genome. nih.gov The triphosphorylated form of AZT can be recognized by the viral RdRp and incorporated into the growing RNA chain. nih.govnih.gov As with retroviruses, the 3'-azido group of the incorporated AZT molecule acts as a chain terminator, halting the synthesis of the viral RNA. nih.gov This disruption of viral genome replication effectively inhibits the production of new virus particles. The potential for this compound to exert similar effects is based on the intracellular conversion to the active AZT triphosphate.

Mechanisms of Viral Resistance

Biochemical Basis of Zidovudine (B1683550) Resistance in HIV-1 Reverse Transcriptase

The primary target of zidovudine is the HIV-1 reverse transcriptase (RT), an enzyme essential for converting the viral RNA genome into DNA. Resistance to zidovudine at the biochemical level is a complex process primarily involving mutations within the RT enzyme that either reduce the incorporation of the drug or enhance its removal from the terminated DNA chain.

ATP-Mediated Excision of Zidovudine Monophosphate (AZT-MP)

A principal mechanism of high-level zidovudine resistance is the enhanced ability of mutant HIV-1 RT to remove the chain-terminating zidovudine monophosphate (AZT-MP) from the 3' end of the nascent DNA strand. This process, known as excision, is an ATP-mediated reaction. In this pyrophosphorolysis-like reaction, ATP acts as a pyrophosphate donor, allowing the RT to remove the AZT-MP and "unblock" the primer, thereby permitting DNA synthesis to resume. The product of this excision is AZT adenosine (B11128) dinucleoside tetraphosphate (B8577671) (AZTppppA). While wild-type RT can perform this excision, resistant mutants carry out this process much more efficiently.

Primer Unblocking by Mutant Reverse Transcriptase

The enhanced ATP-mediated excision of AZT-MP by mutant RT effectively leads to "primer unblocking." Once zidovudine is incorporated, it terminates the growing DNA chain due to the absence of a 3'-hydroxyl group. The mutant RT, with its increased excision capability, can remove this blocking agent, allowing a natural deoxynucleotide to be added and DNA synthesis to proceed. This ability to repair the chain-terminated primer is a critical factor in the sustained replication of the virus in the presence of zidovudine. The efficiency of primer unblocking is directly correlated with the level of drug resistance.

Cellular Mechanisms of Resistance (e.g., Thymidine (B127349) Kinase Deficiency)

For zidovudine to be effective, it must be converted into its active triphosphate form (AZT-TP) by host cellular enzymes. The first phosphorylation step is carried out by thymidine kinase. A deficiency or reduced activity of this enzyme can lead to a cellular mechanism of resistance. If thymidine kinase activity is low, less AZT is converted to AZT-monophosphate (AZT-MP), leading to lower intracellular concentrations of the active AZT-TP. Consequently, the antiviral efficacy of zidovudine is diminished, not due to a change in the virus itself, but because of the host cell's reduced capacity to activate the drug. Studies have shown that cells can acquire resistance to zidovudine through reduced thymidine kinase activity.

Potential for Overcoming Resistance through Nicotinate (B505614) Prodrug Strategy

A potential approach to circumvent some of these resistance mechanisms is the use of prodrugs. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. In the context of zidovudine, a nicotinate prodrug strategy could offer several theoretical advantages.

One such prodrug, a 1,4-dihydro-1-methyl-3-[(pyridylcarbonyl)oxy] ester of zidovudine, which is a derivative of nicotinic acid, has been synthesized and evaluated. nih.gov This compound demonstrated a higher therapeutic index than zidovudine itself in laboratory studies. nih.gov

The rationale for a nicotinate prodrug of AZT to overcome resistance could be multifaceted. By modifying the parent drug, a prodrug might exhibit altered cellular uptake and distribution, potentially leading to higher intracellular concentrations of the active moiety in HIV-infected cells. Furthermore, a prodrug strategy could potentially bypass the reliance on the initial phosphorylation step by thymidine kinase. If the prodrug is metabolized to AZT-MP or a similar intermediate through a different enzymatic pathway, it could overcome resistance mediated by thymidine kinase deficiency.

However, it is crucial to note that the specific mechanisms by which an AZT nicotinate prodrug would overcome the primary resistance mechanisms mediated by mutant reverse transcriptase, such as enhanced ATP-mediated excision due to TAMs, have not been extensively elucidated. Further research is necessary to determine if the increased therapeutic index observed is sufficient to counteract the efficient excision capabilities of resistant HIV-1 RT and to fully understand the metabolic pathway and activation of this compound in the context of resistant viral strains.

Preclinical Pharmacokinetic and Mechanistic Studies Animal Models

Pharmacokinetic Profiles of AZT Nicotinate (B505614) in Preclinical Models

This section would typically detail the absorption, distribution, metabolism, and excretion (ADME) properties of AZT Nicotinate in various animal models, such as rodents (mice, rats) and non-rodents (rabbits, dogs, or non-human primates).

Absorption and Systemic Exposure Characteristics

Studies in this area would investigate the rate and extent to which this compound and its active metabolite, zidovudine (B1683550) (AZT), enter the systemic circulation after administration. Key pharmacokinetic parameters that would be determined from plasma concentration-time profiles include:

Cmax (Maximum Concentration): The peak plasma concentration of the compound.

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of total systemic drug exposure over time.

Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Data would typically be presented in a tabular format, comparing these parameters across different animal species and routes of administration. As a prodrug, the efficiency of conversion of this compound to the parent drug, AZT, would be a critical aspect of this analysis.

Interactive Data Table: Illustrative Pharmacokinetic Parameters of a Hypothetical AZT Prodrug in Rats

Below is an example of how such data might be presented. Please note this table is for illustrative purposes only and does not represent actual data for this compound.

ParameterValueUnit
Cmax (AZT from Prodrug)1.5µg/mL
Tmax (AZT from Prodrug)1.0h
AUC (0-inf) (AZT from Prodrug)5.8µg·h/mL
Bioavailability (as AZT)85%

Distribution to Target Tissues and Organs

This subsection would describe how this compound and its metabolites distribute into various tissues and organs after absorption. Of particular interest for an anti-retroviral agent would be its ability to penetrate sanctuary sites where the virus may persist, such as the central nervous system (CNS) and lymphatic tissues. Studies would typically involve the analysis of tissue samples at various time points after drug administration to determine tissue-to-plasma concentration ratios. Research on other AZT prodrugs has shown that chemical modification can significantly alter the distribution profile of AZT, with some prodrugs demonstrating enhanced brain penetration compared to AZT alone.

Metabolic Fate and Excretion Pathways (Mechanistic Aspects)

This part of the article would focus on how the animal body chemically modifies (metabolizes) this compound and how the parent compound and its metabolites are eliminated from the body. The primary metabolic pathway for AZT in most animal species is glucuronidation in the liver to form 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV). Another metabolite is 3'-amino-3'-deoxythymidine (AMT), formed by the reduction of the azido (B1232118) group. Studies on this compound would aim to identify its specific metabolic products and the primary routes of excretion (e.g., urine, feces). Understanding these pathways is crucial for predicting potential drug-drug interactions and inter-species differences in drug handling.

In Vivo Efficacy Studies in Relevant Animal Models

This section would present findings from studies designed to assess the therapeutic effectiveness of this compound in animal models of lentiviral infections, which serve as preclinical models for HIV.

Antiviral Activity in Lentivirus-Infected Animal Models

The antiviral efficacy of this compound would be evaluated in animal models such as mice infected with Friend leukemia virus (FLV) or cats infected with Feline Immunodeficiency Virus (FIV). These models, while not perfect replicas of HIV infection in humans, provide valuable insights into the potential in vivo activity of a new therapeutic agent. Efficacy would be assessed by measuring reductions in viral load, prevention of disease progression (e.g., virus-induced splenomegaly in the FLV model), and improvement in survival rates.

Correlation of Exposure with Pharmacodynamic Markers

This final subsection would aim to establish a relationship between the pharmacokinetic profile of this compound (i.e., the exposure to the drug) and its pharmacodynamic effects (i.e., the observed antiviral activity). This involves correlating parameters like AUC or Cmax with virological and immunological markers of efficacy. Such analyses are critical for understanding the dose-response relationship and for projecting potentially effective dosage regimens for future clinical studies.

Mechanistic Investigations Using Animal Models

Impact on Cellular Processes and Pathways

No studies detailing the specific impact of this compound on cellular processes and pathways in animal models were found.

Evaluation of Drug-Target Interactions In Vivo

There is no available data from in vivo animal studies evaluating the drug-target interactions of this compound.

Advanced Drug Delivery Strategies

Nanotechnology-Based Delivery Systems for AZT Nicotinate (B505614)

Nanotechnology provides a platform for developing sophisticated drug delivery systems that can improve the solubility, stability, and bioavailability of therapeutic agents. nih.gov By encapsulating drugs within nanocarriers, it is possible to control their release, protect them from premature degradation, and target them to specific cells or tissues. mdpi.comnih.gov These systems are particularly relevant for anti-HIV therapies, where targeting viral reservoirs is crucial. mdpi.com

Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs. ijpsm.com They are biocompatible and have been extensively studied as carriers for antiviral drugs like AZT. nih.govijpsm.com Formulating AZT nicotinate within liposomes could offer several advantages. The encapsulation can protect the prodrug from enzymatic degradation in the bloodstream, thereby prolonging its circulation time. etp-nanomedicine.eu

Research on AZT-loaded liposomes has demonstrated improved uptake in lymphoid organs, which are major sites of HIV replication. mdpi.comnih.gov For instance, PEGylated elastic liposomal formulations of AZT have been shown to accumulate in lymphoid tissues at concentrations up to 27-fold higher than the free drug. nih.gov This enhanced targeting is critical for delivering the drug to where it is most needed. Furthermore, studies with lymphoid cells have shown significantly higher cellular uptake of AZT from these liposomal formulations compared to a standard drug solution (88.9% vs. 27.1%). nih.gov By applying similar liposomal strategies to this compound, it may be possible to enhance its delivery to these viral reservoirs, potentially leading to more effective viral suppression. nih.govnih.gov The release of the drug from liposomes can also be modulated, for example, by creating stimuli-responsive formulations that release their payload in response to specific physiological cues like pH changes at a target site. ijpsm.comnih.gov

Polymeric nanoparticles (PNPs) are solid colloidal particles made from biodegradable and biocompatible polymers. nih.gov They are highly versatile and can be engineered to provide controlled and sustained release of encapsulated drugs, which is advantageous for improving patient compliance and reducing side effects. nih.govmdpi.com Polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used because they are biodegradable and their degradation byproducts are non-toxic. mdpi.com

The incorporation of reverse transcriptase inhibitors like AZT into polymeric nanoparticles has been shown to be a viable strategy for controlled delivery. nih.gov For example, AZT has been successfully loaded into nanoparticles made of poly(lactic acid) (PLA) and poly(l-lactide)-poly(ethyleneglycol) (PLA/PEG), with in vitro studies confirming the potential for controlled release. nih.gov Encapsulating this compound in such polymeric systems could similarly control its release kinetics, maintaining therapeutic concentrations over an extended period and potentially reducing dosing frequency. nih.govnih.gov Surface modification of these nanoparticles can further enable targeted delivery to specific cell types or tissues. mdpi.com

Beyond liposomes and polymeric nanoparticles, other nanostructures are being explored for drug delivery. Dendrimers are highly branched, tree-like molecules with a well-defined structure. cyberleninka.ru Their unique architecture, featuring internal cavities and numerous surface functional groups, makes them suitable carriers for drug molecules. researchgate.net Dendrimers can be engineered to attach to various molecules and have been investigated as delivery agents for anti-HIV drugs. cyberleninka.ruresearchgate.net The encapsulation of this compound within dendrimers could enhance its solubility and provide a platform for attaching targeting ligands to direct the drug to specific viral reservoirs.

Carbon nanotubes (CNTs) are another class of nanomaterials with unique properties, including a high surface-area-to-volume ratio, making them potential candidates for drug delivery. dovepress.com They can be functionalized to carry various therapeutic agents. dovepress.com Studies have compared the drug transport capabilities of CNTs with other nanocarriers, showing their potential for high drug-loading capacity. researchgate.net For this compound, CNTs could serve as a high-capacity carrier, although considerations regarding their biocompatibility and long-term toxicity would be critical for any clinical application. dovepress.com

Prodrug Modifications for Optimized Delivery and Tissue Permeability

A prodrug is a biologically inactive compound that is metabolized in the body to produce an active drug. mdpi.com This strategy is often used to overcome pharmaceutical and pharmacokinetic barriers, such as poor membrane permeability or extensive first-pass metabolism. mdpi.comewadirect.comresearchgate.net this compound is itself a prodrug of AZT, designed specifically to improve its delivery characteristics. vulcanchem.com

The primary modification in this compound is the esterification of the 5'-hydroxyl group of AZT with nicotinic acid. This chemical change increases the lipophilicity of the molecule compared to the parent AZT. Enhanced lipophilicity is a key factor in improving a drug's ability to cross biological membranes, including the blood-brain barrier (BBB), which is a significant obstacle for many anti-HIV drugs. vulcanchem.comvicihealthsciences.com By acting as a bioreversible promoter, the nicotinate ester facilitates tissue-specific delivery. vulcanchem.com Once the prodrug crosses the BBB and enters the central nervous system, it is designed to be hydrolyzed by local enzymes, releasing the active AZT where it can act on the virus replicating in brain tissues. vulcanchem.com

Preclinical studies in canine models have provided quantitative evidence of the success of this prodrug strategy. The data clearly shows enhanced central nervous system penetration and a longer plasma half-life for this compound compared to AZT. vulcanchem.com

Table 1: Pharmacodynamic Comparison of AZT and this compound Data derived from canine models. vulcanchem.com

ParameterAZTThis compound
BBB Permeability (PS, mL/min/g) 0.0120.087
Plasma t1/2 (h) 1.12.3
Brain-to-Plasma Ratio 0.151.8

This targeted delivery approach addresses a major challenge in treating HIV, as the virus can establish reservoirs in the brain, leading to neurological complications. vulcanchem.com The ability of this compound to achieve brain concentrations significantly higher than with systemic AZT administration highlights the effectiveness of this prodrug modification for enhancing tissue permeability and optimizing drug delivery. vulcanchem.com

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies of AZT Nicotinate (B505614) Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. For AZT nicotinate, these studies are crucial for understanding its interaction with biological targets, such as the viral reverse transcriptase (RT), as well as with transporters and metabolizing enzymes.

While specific docking studies published exclusively for this compound are limited, extensive research on the parent compound, zidovudine (B1683550) (AZT), provides a foundational understanding. Modeling studies of AZT typically focus on its interaction within the nucleotide-binding site of HIV-1 RT. These simulations help elucidate the structural basis of its inhibitory action. For the this compound prodrug, modeling would also investigate its interaction with esterase enzymes responsible for its cleavage and with membrane transporters that may facilitate its entry into cells.

In a related context, molecular modeling has been employed to study the interaction of AZT with drug delivery systems like cyclodextrins. researchgate.netresearchgate.net These simulations, using molecular mechanics force-field calculations, have determined the most energetically favorable orientation of AZT within the cyclodextrin (B1172386) cavity, a finding that aids in the design of more stable formulations. researchgate.netresearchgate.net Similar approaches can be applied to model the interaction of this compound with its biological partners. Docking simulations would predict the binding pose and calculate a scoring function to estimate the binding affinity, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex.

Interaction TypePotential Partner Residues in Target Protein (e.g., Esterase, Transporter)Significance for this compound
Hydrogen Bonding Serine, Histidine, Glutamic Acid (in esterase active site)Crucial for orienting the ester linkage for enzymatic cleavage.
Hydrophobic Interactions Leucine, Isoleucine, Phenylalanine (in binding pockets)Stabilizes the nicotinate and thymine (B56734) rings within the protein's binding site.
Electrostatic Interactions Aspartic Acid, Arginine (charged residues)Important for the interaction of the polar nicotinate moiety and the azido (B1232118) group.
Pi-Pi Stacking Phenylalanine, Tyrosine, TryptophanPotential interaction between the aromatic nicotinate ring and aromatic residues in the binding site.

This table presents hypothetical interactions for this compound based on the general principles of molecular docking and studies of related compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. wikipedia.org These models are used to predict the activity of new compounds and to optimize lead compounds in drug discovery. jocpr.com For this compound and related prodrugs, QSAR analysis can be a valuable tool to understand how modifications to the promoiety affect various biological endpoints.

A QSAR study on this compound would involve calculating a set of molecular descriptors that quantify its physicochemical properties. These descriptors would then be correlated with a measured biological activity, such as the rate of enzymatic cleavage, membrane permeability, or anti-HIV potency. While specific QSAR models for this compound are not extensively documented in the literature, studies on the parent drug AZT have utilized QSAR to understand the effects of substitutions on the molecule. biointerfaceresearch.com

The development of a QSAR model for a series of AZT prodrugs would allow researchers to predict the properties of novel derivatives before their synthesis. mdpi.com For instance, a model could predict how changing the electronic properties of the nicotinate ring would influence its hydrolysis rate, or how altering its lipophilicity would impact its ability to cross the blood-brain barrier.

Descriptor ClassSpecific Descriptor ExampleRelevance to this compound Activity
Electronic Hammett constant (σ), Dipole MomentInfluences the susceptibility of the ester bond to hydrolysis (cleavage).
Steric Molar Refractivity, van der Waals volumeAffects how the prodrug fits into enzyme active sites or transporter binding pockets.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Key determinant of membrane permeability and ability to cross the blood-brain barrier.
Topological Wiener Index, Connectivity IndicesEncodes information about the size, shape, and degree of branching of the molecule.
Quantum Chemical HOMO/LUMO energiesRelates to the molecule's reactivity and ability to participate in charge-transfer interactions. biointerfaceresearch.com

This table outlines potential descriptors for a hypothetical QSAR model of this compound, illustrating the properties that would be correlated with biological activity.

Simulation of Prodrug Cleavage and Intracellular Metabolism

A critical aspect of a prodrug's efficacy is its ability to be efficiently cleaved to release the active parent drug in the target tissue. Computational simulations are instrumental in modeling this process. For this compound, this involves simulating the enzymatic hydrolysis of the ester bond that links nicotinic acid to the 5'-hydroxyl group of AZT.

The chemical delivery system (CDS) for AZT involves a 1,4-dihydronicotinate carrier that, after administration, is oxidized in vivo to the corresponding quaternary nicotinate salt of AZT. asm.org This charged molecule is more hydrophilic, which can aid in "locking" the drug into the central nervous system after it crosses the blood-brain barrier in its more lipophilic dihydro form. asm.org The final and crucial step is the hydrolysis of this quaternary intermediate to release active AZT. asm.org

Theoretical studies using methods like Density Functional Theory (DFT) can model the reaction coordinates involved in chemical or enzymatic hydrolysis. rsc.org Such simulations can determine the energy barriers for the reaction, providing insights into the stability of the prodrug and the kinetics of its cleavage. rsc.org These models have been successfully applied to other AZT ester prodrugs, demonstrating that the inclusion of explicit water molecules in the simulation is vital for accurately correlating calculated reaction energies with experimental hydrolysis rates. rsc.org

Following cleavage, the released AZT undergoes intracellular metabolism to become active. Computational models have been developed to simulate the mitochondrial metabolism of AZT, including its sequential phosphorylation to AZT-monophosphate (AZT-MP), AZT-diphosphate (AZT-DP), and finally to the active inhibitor, AZT-triphosphate (AZT-TP). nih.govnih.gov These models can simulate metabolite concentrations and predict how factors like cell type (e.g., rapidly dividing vs. postmitotic cells) affect the accumulation of the active triphosphate form. nih.govnih.gov

Metabolic StepKey Molecule(s)Primary Enzyme(s) InvolvedComputational Focus
Oxidation of Carrier AZT-dihydronicotinateNAD(P)H-dependent reductasesModeling redox reaction kinetics.
Prodrug Cleavage This compound (quaternary salt)EsterasesSimulating the hydrolysis reaction coordinate and energy barrier. rsc.org
First Phosphorylation AZTThymidine (B127349) KinaseDocking studies and kinetic modeling of enzyme-substrate interaction.
Second Phosphorylation AZT-MPThymidylate KinaseKinetic modeling of the phosphorylation cascade. nih.gov
Third Phosphorylation AZT-DPNucleoside Diphosphate KinaseSimulating the formation of the active triphosphate metabolite. nih.govnih.gov

This table summarizes the key simulated steps in the conversion of the AZT chemical delivery system to the active form of the drug.

Theoretical Approaches to Resistance Mechanisms

The clinical utility of AZT is limited by the emergence of drug-resistant strains of HIV. Theoretical and computational approaches are essential for understanding the molecular basis of this resistance. The primary target of AZT, HIV-1 reverse transcriptase (RT), acquires specific mutations that reduce the drug's effectiveness. Theoretical models focus on two main mechanisms of resistance. plos.org

The first and most common mechanism is the ATP-mediated excision of the chain-terminating AZT-monophosphate (AZTMP) from the end of the viral DNA. plos.orgnih.gov In this process, the mutant RT uses ATP as a pyrophosphate donor to "unblock" the DNA chain, effectively removing the incorporated drug molecule and allowing DNA synthesis to resume. nih.gov Computational models can simulate the binding of ATP to the mutant RT and elucidate how specific mutations enhance this excision reaction, making it much more efficient than in the wild-type enzyme. plos.org

The second mechanism involves a reduced incorporation of the active AZT-triphosphate (AZTTP) into the growing DNA chain. plos.org Mutations such as Q151M can alter the geometry of the nucleotide-binding site, leading to steric hindrance or reduced binding affinity for AZTTP, thereby discriminating against the drug in favor of the natural substrate, dTTP. plos.org Molecular dynamics simulations and docking studies can reveal the subtle structural changes caused by these mutations that underlie this discrimination.

By comparing the properties of RT from different HIV types, such as HIV-1 and HIV-2, theoretical studies help explain why they preferentially use different resistance pathways. plos.org These computational investigations provide a detailed, atomistic view of the structural and energetic factors that govern resistance, which is invaluable for the design of new inhibitors that can evade these mechanisms.

Resistance MechanismKey Mutations in Reverse TranscriptaseTheoretical Model FocusConsequence for AZT Efficacy
Enhanced Excision Thymidine Analog Mutations (TAMs): e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/EModeling the enhanced binding of ATP to the mutant RT and the subsequent phosphorolytic removal of AZTMP. plos.orgnih.govAZT is removed after incorporation, allowing DNA synthesis to continue. High-level resistance.
Reduced Incorporation Q151M, M184VModeling the altered conformation of the dNTP-binding site that sterically or electrostatically disfavors AZTTP binding. plos.orgAZTTP is less efficiently incorporated into the viral DNA. Moderate-level resistance.

This table compares the two primary theoretical mechanisms of HIV resistance to AZT.

Q & A

Q. What are the key enzymatic pathways involved in AZT Nicotinate metabolism, and how do they influence its antiretroviral activity?

this compound is metabolized to its active triphosphate form, which inhibits viral reverse transcriptase. Key pathways include nicotinate metabolism (precursor to NAD+ synthesis) and phosphorylation steps mediated by cellular kinases. Nicotinate phosphoribosyltransferase (NAPRTase) catalyzes the conversion of nicotinate to nicotinate mononucleotide, a critical step in NAD+ biosynthesis . Researchers should analyze enzyme kinetics (e.g., Km and Vmax) using purified enzymes or cell lysates to quantify pathway efficiency. Structural comparisons with homologs (e.g., quinolinate phosphoribosyltransferase) can identify conserved binding motifs for PRPP (phosphoribosyl pyrophosphate), a co-substrate in this pathway .

Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy in inhibiting viral replication?

Experimental design must include:

  • Controls : Untreated cells, solvent-only controls, and positive controls (e.g., known reverse transcriptase inhibitors).
  • Replication : Triplicate assays to assess variability.
  • Dose-response curves : Test a range of concentrations (e.g., 0.1–100 µM) to determine IC50 values.
  • Endpoint assays : Use qPCR to quantify viral RNA/DNA load or flow cytometry to measure apoptosis in infected cell lines. Refer to standardized protocols for antiviral assays outlined in pharmacological guidelines .

Q. What methodologies resolve contradictions in reported data on this compound’s metabolic stability across cell types?

Contradictions may arise from differences in cell-specific kinase expression or efflux pump activity. To address this:

  • Perform comparative metabolic profiling using LC-MS/MS to quantify intracellular this compound triphosphate levels in distinct cell lines (e.g., lymphocytes vs. hepatocytes).
  • Conduct isotopic tracing (e.g., <sup>14</sup>C-labeled nicotinate) to track metabolic flux and identify rate-limiting steps .
  • Validate findings with siRNA knockdown of suspected transporters or enzymes .

Advanced Research Questions

Q. How can metabolomics approaches elucidate this compound’s impact on endogenous NAD+ biosynthesis and downstream signaling?

Untargeted metabolomics (via GC-MS or LC-HRMS) can identify perturbations in NAD+ precursors (e.g., nicotinamide, nicotinate) and related pathways (e.g., sirtuin activity). Key steps:

  • Sample preparation : Quench metabolism rapidly (liquid nitrogen) to preserve labile intermediates.
  • Pathway analysis : Use tools like MetaboAnalyst 5.0 to map metabolites to KEGG pathways, focusing on "nicotinate and nicotinamide metabolism" .
  • Integration with transcriptomics : Correlate metabolite levels with gene expression data (e.g., NAMPT, NMRK1) to identify regulatory nodes .

Q. What structural features of nicotinate phosphoribosyltransferase (NAPRTase) influence this compound binding, and how can this inform drug optimization?

The NAPRTase active site contains a conserved PRPP-binding domain with β-strands and helices critical for substrate orientation . Advanced methods include:

  • X-ray crystallography : Resolve this compound-bound NAPRTase structures to identify hydrogen-bonding interactions (e.g., with Arg<sup>127</sup> or Asp<sup>89</sup>).
  • Molecular dynamics simulations : Assess binding stability and conformational changes upon substrate entry.
  • Mutagenesis studies : Replace key residues (e.g., Thr<sup>45</sup>) to test their role in catalytic efficiency .

Q. How do genetic polymorphisms in nicotinate metabolism enzymes affect this compound’s pharmacokinetics in diverse populations?

Polymorphisms in NAPRT or NMNAT genes may alter enzyme activity. Research strategies:

  • Genotype-phenotype correlation : Sequence coding regions of target genes in patient cohorts and correlate with plasma this compound levels (HPLC-UV).
  • In vitro expression : Clone variant alleles into HEK293 cells and measure enzyme kinetics (e.g., kcat).
  • Population pharmacokinetic modeling : Use NONMEM or Monolix to simulate dose adjustments for subpopulations with reduced metabolic capacity .

Methodological Considerations

  • Data presentation : Use scatter plots with error bars for dose-response curves and heatmaps for metabolomics data. Include raw data in supplementary materials .
  • Statistical rigor : Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons and Benjamini-Hochberg correction for metabolomics false discovery rates .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories (e.g., MetaboLights) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.